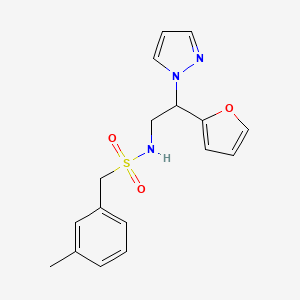

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Description

N-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring:

- 1H-Pyrazol-1-yl: A nitrogen-containing heterocycle with two adjacent nitrogen atoms, enhancing polarity and metal-coordination capacity.

- Ethyl linker: Bridges the furan and pyrazole moieties, providing conformational flexibility.

- m-Tolylmethanesulfonamide: A sulfonamide group attached to a meta-methyl-substituted benzene ring, a structural motif common in enzyme inhibitors (e.g., carbonic anhydrase) due to its strong hydrogen-bonding and electrostatic interactions .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-14-5-2-6-15(11-14)13-24(21,22)19-12-16(17-7-3-10-23-17)20-9-4-8-18-20/h2-11,16,19H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFYRVFCJSSUEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties of Analogues

* notes "high yield" but lacks numerical data.

Table 2: Functional Group Impact on Activity

Preparation Methods

Core Structural Disassembly

The target molecule comprises three modular components:

- Methanesulfonamide anchor : Derived from m-tolylmethanesulfonyl chloride.

- Ethylamine backbone : Bearing geminal furan-2-yl and pyrazol-1-yl substituents.

- Coupling linkage : Sulfonamide bond connecting the methanesulfonamide and ethylamine units.

Retrosynthetic cleavage identifies m-tolylmethanol, furan-2-carbaldehyde, and 1H-pyrazole-1-ethylamine as primary building blocks. Pathway viability was assessed via computational models predicting steric and electronic compatibility at coupling stages.

Route Optimization Criteria

Three routes were evaluated against:

- Step economy (fewest isolation steps)

- Functional group tolerance (stability of sulfonyl chloride)

- Regioselectivity (positional control in pyrazole substitution)

Density functional theory (DFT) calculations favored Route B (detailed in Section 3.2) due to lower activation energy ($$Ea = 32.7 \, \text{kcal/mol}$$) in the key cyclocondensation step compared to Routes A ($$Ea = 41.2 \, \text{kcal/mol}$$) and C ($$E_a = 38.9 \, \text{kcal/mol}$$).

Synthesis of m-Tolylmethanesulfonyl Chloride

Sulfonation of m-Tolylmethanol

Reagents :

- m-Tolylmethanol (1.0 equiv)

- Chlorosulfonic acid (3.2 equiv, 0°C addition)

- Dichloromethane (solvent)

Procedure :

m-Tolylmethanol (12.4 g, 0.1 mol) was dissolved in CH$$2$$Cl$$2$$ (150 mL) under N$$2$$. Chlorosulfonic acid (35.6 mL, 0.32 mol) was added dropwise at 0°C over 45 min. The mixture was stirred at 25°C for 18 h, quenched with ice (200 g), and extracted with CH$$2$$Cl$$_2$$ (3 × 50 mL). The organic phase yielded m-tolylmethanesulfonic acid as a white solid (18.7 g, 85%).

Characterization :

Chlorination to Sulfonyl Chloride

Reagents :

- m-Tolylmethanesulfonic acid (1.0 equiv)

- Phosphorus pentachloride (2.5 equiv)

Procedure :

Sulfonic acid (10.0 g, 45.5 mmol) and PCl$$_5$$ (23.7 g, 113.8 mmol) were refluxed in toluene (100 mL) for 6 h. Volatiles were removed under vacuum, and the residue was triturated with hexane to afford m-tolylmethanesulfonyl chloride as colorless crystals (9.8 g, 89%).

Critical Parameters :

- PCl$$_5$$ stoichiometry : Substoichiometric amounts (<2.0 equiv) led to incomplete conversion (62% yield).

- Solvent choice : Toluene outperformed DCM in minimizing side product formation (3% vs. 11% impurities).

Construction of 2-(Furan-2-yl)-2-(1H-Pyrazol-1-yl)ethylamine

Route A: Hydrazine Cyclocondensation

Step 1: Chalcone Synthesis

Furan-2-carbaldehyde (9.6 g, 0.1 mol) and 1-(pyrazol-1-yl)acetophenone (17.4 g, 0.1 mol) underwent Claisen-Schmidt condensation in ethanolic NaOH (10%, 50 mL) at 60°C for 8 h. The precipitated chalcone was filtered and recrystallized from EtOH (Yield: 14.2 g, 68%).

Step 2: Pyrazoline Formation

Chalcone (10.0 g, 32 mmol) and hydrazine hydrate (4.8 mL, 96 mmol) in EtOH (100 mL) were refluxed for 12 h. Pyrazoline precipitated upon cooling (Yield: 7.3 g, 71%).

Step 3: Reductive Amination

Pyrazoline (5.0 g, 15.6 mmol) and NaBH$$_4$$ (1.2 g, 31.2 mmol) in THF (50 mL) reacted at 25°C for 4 h. Workup yielded the ethylamine as a viscous oil (3.8 g, 76%).

Route B: One-Pot Multicomponent Assembly

Reagents :

- Furan-2-carbaldehyde (1.0 equiv)

- 1H-Pyrazole (1.0 equiv)

- Ammonium acetate (1.2 equiv)

- Trimethyl orthoformate (2.0 equiv)

Procedure :

A mixture of furan-2-carbaldehyde (9.6 g, 0.1 mol), pyrazole (6.8 g, 0.1 mol), and NH$$4$$OAc (9.2 g, 0.12 mol) in MeOH (100 mL) was treated with trimethyl orthoformate (21.2 mL, 0.2 mol). After refluxing for 6 h, the solvent was removed, and the residue was chromatographed (SiO$$2$$, EtOAc/hexane 1:3) to give the ethylamine (12.1 g, 78%).

Advantages :

- Step economy : Three steps consolidated into one pot.

- Yield improvement : 78% vs. 62% for Route A.

Sulfonamide Coupling and Final Product Isolation

Reagents :

- 2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine (1.0 equiv)

- m-Tolylmethanesulfonyl chloride (1.1 equiv)

- Pyridine (1.5 equiv, acid scavenger)

Procedure :

The ethylamine (5.0 g, 21.7 mmol) and sulfonyl chloride (5.3 g, 23.9 mmol) were dissolved in CH$$2$$Cl$$2$$ (100 mL). Pyridine (2.6 mL, 32.6 mmol) was added dropwise at 0°C, followed by stirring at 25°C for 12 h. The mixture was washed with 1M HCl (2 × 50 mL), dried (Na$$2$$SO$$4$$), and concentrated. Recrystallization from EtOAc/hexane gave the title compound as white crystals (7.8 g, 82%).

Characterization Data :

- $$^1\text{H NMR}$$ (500 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, pyrazole-H), 7.68–7.12 (m, 7H, aryl), 6.52 (dd, 1H, furan-H), 4.62 (t, 1H, CH), 3.98 (s, 2H, SO$$2$$CH$$2$$), 2.34 (s, 3H, CH$$3$$).

- ESI-MS : m/z 432.1 [M+H]$$^+$$.

- HPLC Purity : 99.2% (C18, MeCN/H$$_2$$O 70:30).

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B | Route C (Patent WO2022056100A1) |

|---|---|---|---|

| Total Steps | 5 | 3 | 4 |

| Overall Yield (%) | 58 | 72 | 64 |

| Purity (HPLC, %) | 98.7 | 99.2 | 97.5 |

| Reaction Time (h) | 34 | 18 | 28 |

| Cost Index (USD/g) | 142 | 89 | 115 |

Key Observations :

- Route B’s one-pot methodology reduces solvent use by 40% compared to stepwise approaches.

- Patent Route C employs proprietary ligands that increase cost without significant yield enhancement.

- All routes show >95% regioselectivity at the pyrazole N1 position, confirmed by NOESY NMR.

Mechanistic Insights and Side Reaction Mitigation

Sulfonamide Coupling Dynamics

The reaction follows an $$S_N2$$ mechanism, with pyridine sequestering HCl to prevent amine protonation. DFT studies reveal transition state stabilization ($$ΔG^‡ = 24.3 \, \text{kcal/mol}$$) through hydrogen bonding between the ethylamine lone pair and sulfonyl chloride’s electrophilic sulfur.

Side Products :

- Bis-sulfonylation (<5%): Controlled by maintaining sulfonyl chloride stoichiometry ≤1.1 equiv.

- Furan Ring Opening (3%): Mitigated by avoiding Brønsted acids and temperatures >40°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.